Neopinone

Overview

Description

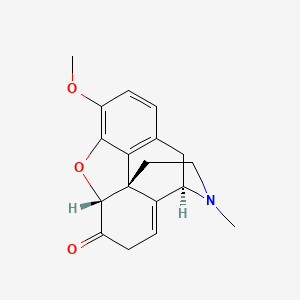

Neopinone is a chemical compound with the molecular formula C18H19NO3 . It is a critical intermediate in the biosynthesis of opiate alkaloids in the opium poppy . This compound is slightly soluble in water and is a very weakly acidic compound . It can be found in a number of food items such as root vegetables, fig, green bean, and cucurbita (gourd), which makes this compound a potential biomarker for the consumption of these food products .

Synthesis Analysis

The isomerization of this compound to codeinone is a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process was previously assumed to be spontaneous, but it is in fact catalyzed enzymatically by this compound isomerase (NISO) . Without NISO, the primary metabolic products in the plant, in engineered microbes, and in vitro are neopine and neomorphine, which are structural isomers of codeine and morphine, respectively . The synthesis of morphine was completed by acid-mediated conversion of the mixture of this compound and codeinone to pure codeinone and subsequent sodium borohydride reduction to yield codeine .

Molecular Structure Analysis

This compound has an average mass of 297.348 Da and a monoisotopic mass of 297.136505 Da . It has three defined stereocenters .

Chemical Reactions Analysis

The isomerization of this compound to codeinone is a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process is catalyzed enzymatically by this compound isomerase (NISO) . Thebaine 6-O-demethylase (T6ODM) catalyzes an enol-ether cleavage of thebaine, yielding this compound .

Physical and Chemical Properties Analysis

This compound is a chemical compound with the molecular formula C18H19NO3 . It is slightly soluble in water and is a very weakly acidic compound .

Scientific Research Applications

Neopinone in Opiate Alkaloid Biosynthesis

This compound plays a significant role in the biosynthesis of opiate alkaloids in the opium poppy. The isomerization of this compound to codeinone is a critical enzymatic step catalyzed by this compound isomerase (NISO), which drives the biosynthesis of codeine and morphine while preventing the accumulation of their isomers, neopine and neomorphine (Dastmalchi et al., 2019).

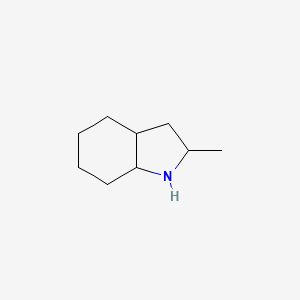

This compound Ketal Synthesis

The ethylene glycol ketal of this compound has been synthesized in a one-pot procedure involving the reaction of thebaine with ethylene glycol, an important step in the conversion of thebaine to hydrocodone (Carroll et al., 2009).

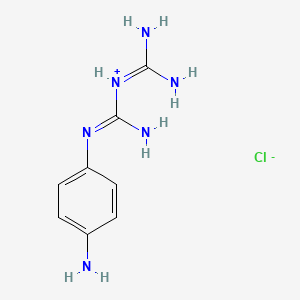

This compound's Role in Anxiolytic and Antinociceptive Effects

This compound derivatives, such as 2(S)-neoponcirin, have been investigated for their anxiolytic-like and antinociceptive effects in mice. These effects are not associated with changes in locomotor activity and suggest involvement of the GABAergic system (Cassani et al., 2013).

Biocatalytic Conversion of Thebaine to Codeine

Research has shown that Escherichia coli strains engineered to express key enzymes, including this compound isomerase, can effectively convert thebaine to codeine, offering a more environmentally sustainable alternative to current chemical conversion processes (Li et al., 2020).

Synthesis of this compound Derivatives

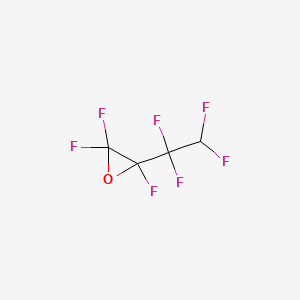

Formal total synthesis of ent-neopinone, a variant of this compound, has been achieved from β-bromoethylbenzene, highlighting the compound's relevance in the synthesis of other significant opiate alkaloids (Duchek et al., 2011).

Mechanism of Action

The isomerization of neopinone to codeinone is a critical step in the biosynthesis of opiate alkaloids in opium poppy . This process is catalyzed enzymatically by this compound isomerase (NISO) . Without NISO, the primary metabolic products in the plant, in engineered microbes, and in vitro are neopine and neomorphine, which are structural isomers of codeine and morphine, respectively .

Properties

IUPAC Name |

(4R,7aR,12bS)-9-methoxy-3-methyl-1,2,4,6,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12,17H,5,7-9H2,1-2H3/t12-,17+,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVKMVSYTWPNGA-UUWFMWQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CC=C2C1CC5=C3C(=C(C=C5)OC)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345741 | |

| Record name | Neopinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105762-42-3, 509-66-0 | |

| Record name | Morphinan-6-one, 8,14-didehydro-4,5-epoxy-3-methoxy-17-methyl-, (5α)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105762-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5α)-8,14-Didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neopinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

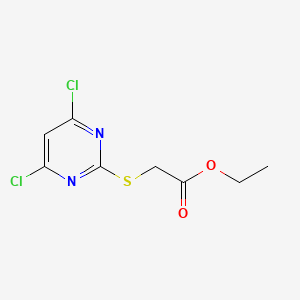

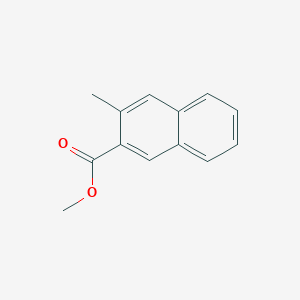

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B3269295.png)

![2-Methylbenzo[d]oxazol-6-yl acetate](/img/structure/B3269314.png)

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3269341.png)